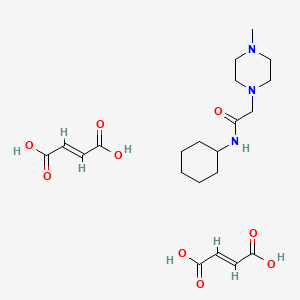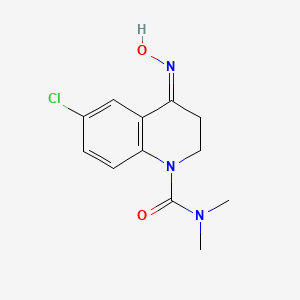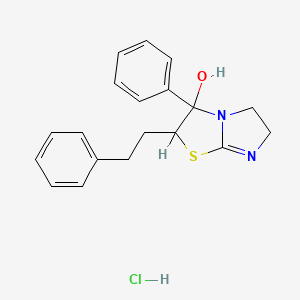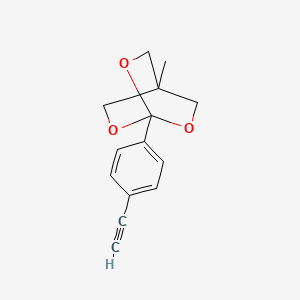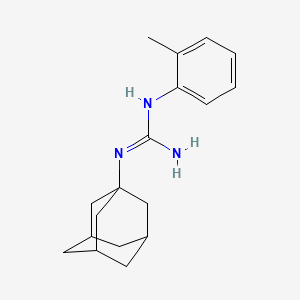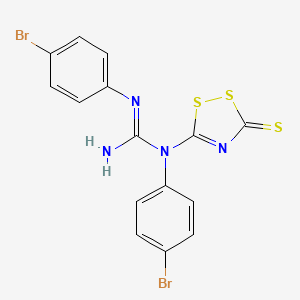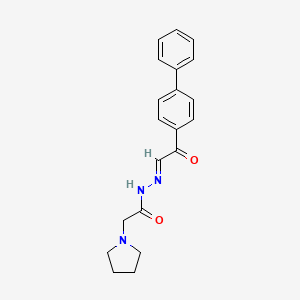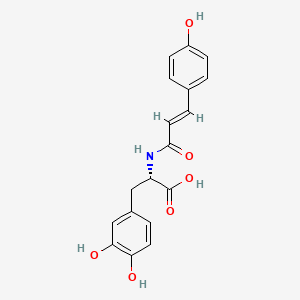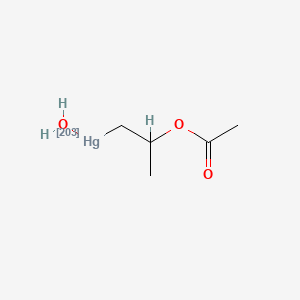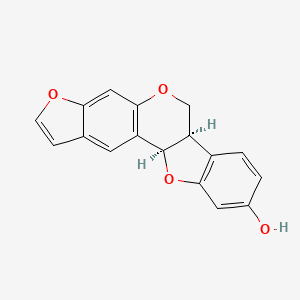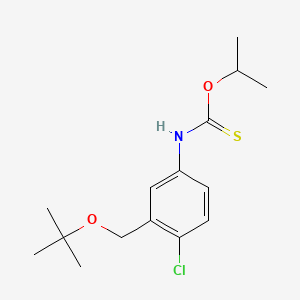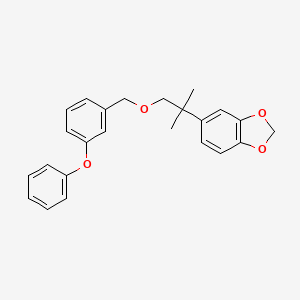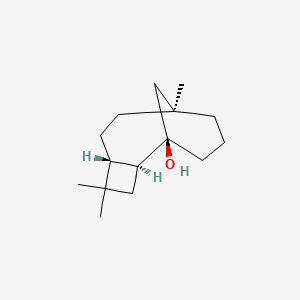
Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-, also known as beta-caryophyllene alcohol, is a sesquiterpenoid alcohol. This compound is notable for its complex tricyclic structure and is found naturally in various essential oils, including clove oil and cannabis. It is known for its woody, spicy aroma and is used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- typically involves the hydration of beta-caryophyllene. This process can be achieved through the use of mineral acids under cold conditions. The reaction involves the cyclization of beta-caryophyllene to form the tricyclic alcohol structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as clove oil, followed by purification processes. The extraction methods include steam distillation and solvent extraction, which are then followed by chromatographic techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the alcohol group into other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield hydrocarbons.
Scientific Research Applications
Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mechanism of Action
The mechanism of action of Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- involves its interaction with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, which can lead to its observed biological effects. For example, it may interact with cannabinoid receptors, contributing to its anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Caryophyllene: A related sesquiterpene with similar structural features but lacking the hydroxyl group.
Caryophyllene oxide: An oxidized derivative of caryophyllene with different chemical properties.
Uniqueness
Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- is unique due to its specific tricyclic structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
58404-89-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1 |
InChI Key |
FUQAYSQLAOJBBC-PAPYEOQZSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O |
Canonical SMILES |
CC1(CC2C1CCC3(CCCC2(C3)O)C)C |
density |
0.983-0.989 (20°) |
physical_description |
White crystalline solid; Warm moss-like, spicy aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


